molecular formula C19H23NO2S B6105061 3-[2-(3-methoxyphenyl)ethyl]-1-(3-thienylcarbonyl)piperidine

3-[2-(3-methoxyphenyl)ethyl]-1-(3-thienylcarbonyl)piperidine

Cat. No. B6105061
M. Wt: 329.5 g/mol
InChI Key: CXZMSJPDNGYOHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(3-methoxyphenyl)ethyl]-1-(3-thienylcarbonyl)piperidine, also known as MT-45, is a synthetic opioid analgesic drug that was first synthesized in 1970. It has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

3-[2-(3-methoxyphenyl)ethyl]-1-(3-thienylcarbonyl)piperidine acts on the mu-opioid receptor in the brain and spinal cord, which is responsible for pain relief. It binds to this receptor and activates it, leading to the release of endorphins, which are natural painkillers produced by the body.
Biochemical and Physiological Effects:
This compound has been shown to produce similar effects to other opioid analgesics, such as pain relief, sedation, and euphoria. It also has the potential to cause respiratory depression, which can be life-threatening in high doses.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[2-(3-methoxyphenyl)ethyl]-1-(3-thienylcarbonyl)piperidine in lab experiments is its similar effects to other opioid analgesics, which allows for comparisons and further understanding of the opioid receptor system. However, its potential for respiratory depression and other side effects must be carefully monitored and controlled in lab experiments.

Future Directions

There are several potential future directions for research on 3-[2-(3-methoxyphenyl)ethyl]-1-(3-thienylcarbonyl)piperidine. One area of interest is its potential use in treating opioid addiction, as it has been shown to have fewer side effects than other opioid analgesics. Another direction is further understanding of its mechanism of action and the opioid receptor system, which could lead to the development of more effective and safer opioid analgesics. Additionally, research could focus on developing methods to mitigate the potential side effects of this compound, such as respiratory depression.

Synthesis Methods

The synthesis of 3-[2-(3-methoxyphenyl)ethyl]-1-(3-thienylcarbonyl)piperidine involves the reaction of 3-thienylacetic acid with 3-methoxyphenylethylamine to form an intermediate compound. This intermediate is then reacted with piperidine and thionyl chloride to form the final product, this compound.

Scientific Research Applications

3-[2-(3-methoxyphenyl)ethyl]-1-(3-thienylcarbonyl)piperidine has been used in scientific research to study its potential therapeutic applications as an analgesic drug. It has been shown to have similar effects to other opioid analgesics, such as morphine, but with fewer side effects. This compound has also been studied for its potential use in treating opioid addiction.

properties

IUPAC Name

[3-[2-(3-methoxyphenyl)ethyl]piperidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c1-22-18-6-2-4-15(12-18)7-8-16-5-3-10-20(13-16)19(21)17-9-11-23-14-17/h2,4,6,9,11-12,14,16H,3,5,7-8,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZMSJPDNGYOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC2CCCN(C2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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